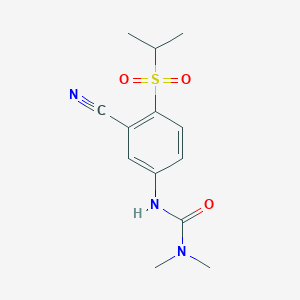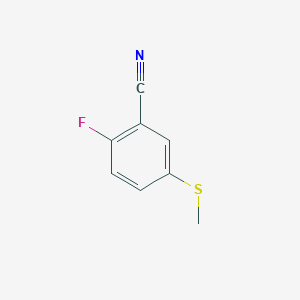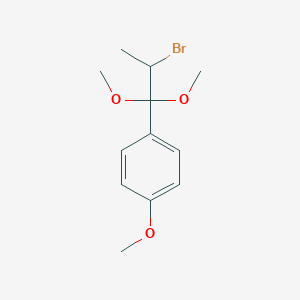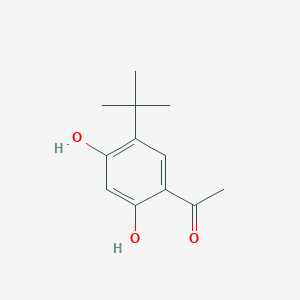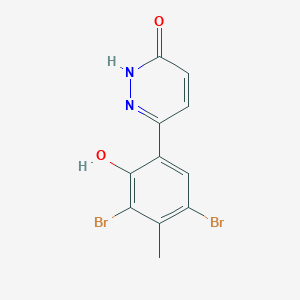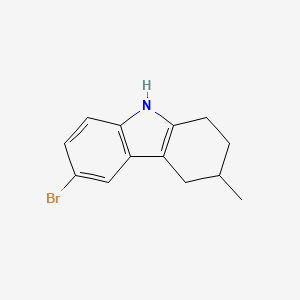
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate
Overview
Description
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is a complex organic compound that combines the properties of a thiocarbonothioylthio group and an azido group. This compound is of significant interest in the field of polymer chemistry and click chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate typically involves a multi-step process. One common route includes the esterification of 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid with 3-azido-1-propanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thiocarbonothioylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization.
Biology: Utilized in click chemistry for bioconjugation and labeling of biomolecules.
Industry: Employed in the synthesis of functional polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate involves its ability to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are valuable in various applications . The thiocarbonothioylthio group also allows for controlled radical polymerization, enabling the synthesis of polymers with precise molecular weights and architectures .
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Lacks the azido group, limiting its use in click chemistry.
3-Azido-1-propanol: Contains the azido group but lacks the thiocarbonothioylthio group, making it less versatile in polymerization reactions.
Uniqueness
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate is unique due to its dual functionality, combining the properties of both the thiocarbonothioylthio and azido groups. This allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
Molecular Formula |
C20H37N3O2S3 |
|---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
3-azidopropyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C20H37N3O2S3/c1-4-5-6-7-8-9-10-11-12-13-17-27-19(26)28-20(2,3)18(24)25-16-14-15-22-23-21/h4-17H2,1-3H3 |
InChI Key |
HQKDQLOBIDMFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
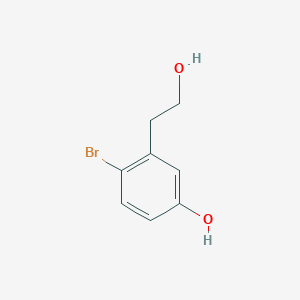
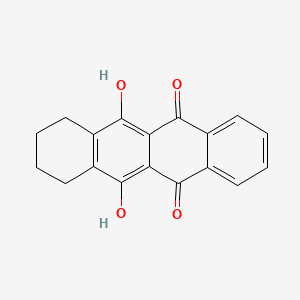

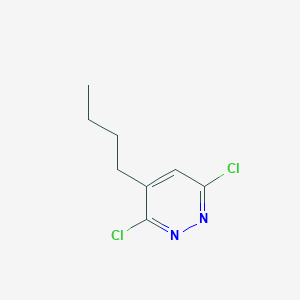
![5-Chloro-2-[2-(2-methylphenyl)ethyl]-1H-benzimidazole-6-sulfonamide](/img/structure/B8650997.png)
